4-Methoxybutane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxybutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-6-4-2-3-5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPMCCAEXSBQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of 4 Methoxybutane 1 Thiol
Fundamental Reaction Types of Aliphatic Thiols
The chemical nature of 4-methoxybutane-1-thiol, like other aliphatic thiols, allows it to participate in a variety of reactions, most notably nucleophilic substitutions and oxidation-reduction processes.
Nucleophilic Substitution Reactions
The sulfur atom in this compound is highly nucleophilic, a property enhanced upon deprotonation to the corresponding thiolate anion (4-methoxybutane-1-thiolate). Thiolates are excellent nucleophiles, readily participating in SN2 reactions with suitable electrophiles, such as alkyl halides. libretexts.org This high nucleophilicity stems from the large size and polarizability of the sulfur atom. chemistrysteps.com
In a typical SN2 reaction, the thiolate anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a thioether (sulfide). Due to the strong nucleophilicity of the thiolate, these reactions are generally efficient. libretexts.org
General Reaction:
CH₃O(CH₂)₄S⁻ + R-X → CH₃O(CH₂)₄S-R + X⁻ (where R-X is an alkyl halide)
The larger size of the sulfur atom compared to oxygen makes the thiolate a weaker base than an alkoxide, which can be advantageous in minimizing competing elimination (E2) reactions, especially with secondary alkyl halides. chemistrysteps.com
Table 1: Nucleophilic Substitution of 4-Methoxybutane-1-thiolate
| Reactant | Electrophile | Product | Reaction Type |
|---|---|---|---|
| 4-Methoxybutane-1-thiolate | Methyl Iodide | 1-Methoxy-4-(methylthio)butane | SN2 |
| 4-Methoxybutane-1-thiolate | Ethyl Bromide | 1-(Ethylthio)-4-methoxybutane | SN2 |
| 4-Methoxybutane-1-thiolate | Benzyl Chloride | 1-(Benzylthio)-4-methoxybutane | SN2 |
Oxidation-Reduction Processes
The sulfur atom of this compound can be oxidized to various higher oxidation states. The specific product depends on the strength of the oxidizing agent used.
Oxidation to Disulfides: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), readily oxidize thiols to disulfides. chemistrysteps.comlibretexts.org This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules, with the concomitant loss of two hydrogen atoms. This oxidative coupling is a hallmark reaction of thiols. chemistrysteps.com
Reaction:
2 CH₃O(CH₂)₄SH + [O] → CH₃O(CH₂)₄S-S(CH₂)₄OCH₃ + H₂O
Oxidation to Sulfonic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide, can oxidize the thiol group further to form a sulfonic acid. acs.orgacs.org This process involves the oxidation of the sulfur atom to a +6 oxidation state.
Reaction:
CH₃O(CH₂)₄SH + 3 H₂O₂ → CH₃O(CH₂)₄SO₃H + 3 H₂O
The oxidation proceeds through intermediate species, including sulfenic (RSOH) and sulfinic (RSO₂H) acids. acs.orgacs.org
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product | Sulfur Oxidation State |
|---|---|---|
| Iodine (I₂), Hydrogen Peroxide (H₂O₂) (mild) | Bis(4-methoxybutyl) disulfide | -1 |
| Potassium Permanganate (KMnO₄), Nitric Acid (HNO₃) (strong) | 4-Methoxybutane-1-sulfonic acid | +6 |
Mechanistic Studies of Thiol Reactivity with Oxidizing Agents
The oxidation of thiols is a stepwise process involving highly reactive intermediates that dictate the final product distribution.
Formation and Transformation of Sulfenic Acid (RSOH) Intermediates
The initial step in the two-electron oxidation of a thiol, for instance by hydrogen peroxide, is the formation of a sulfenic acid (RSOH). nih.govnih.gov This intermediate is typically transient and highly reactive. nih.gov The formation of sulfenic acid is considered a key step in many biological and chemical processes involving thiol oxidation. nih.govscielo.br
The mechanism of formation with H₂O₂ is thought to involve the nucleophilic attack of the thiolate anion on a peroxide oxygen atom. acs.org
Reaction:
CH₃O(CH₂)₄S⁻ + H₂O₂ → CH₃O(CH₂)₄SOH + OH⁻
Once formed, the sulfenic acid of this compound can undergo several subsequent reactions:
Reaction with another thiol: The sulfenic acid can react with a second molecule of this compound to form the corresponding disulfide, bis(4-methoxybutyl) disulfide. This is often the major pathway when the thiol is in excess. nih.gov
Further oxidation: In the presence of excess oxidizing agent, the sulfenic acid can be further oxidized to a sulfinic acid (RSO₂H) and subsequently to a sulfonic acid (RSO₃H). nih.govscielo.br
Role of Sulfenyl Chloride (RSCl) Intermediates
When thiols are treated with chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), a sulfenyl chloride (RSCl) intermediate is formed. wikipedia.orgacs.org These compounds are reactive electrophiles.
Formation:
CH₃O(CH₂)₄SH + Cl₂ → CH₃O(CH₂)₄SCl + HCl
The reaction can also proceed via the chlorination of the corresponding disulfide. wikipedia.org Sulfenyl chlorides are versatile intermediates in organic synthesis. For example, they can react with water to form sulfenic acids or add across alkenes. wikipedia.org The formation of sulfenyl chlorides is a key step in the conversion of thiols to sulfonyl chlorides, which can be achieved by reacting the thiol with reagents like a combination of H₂O₂ and thionyl chloride (SOCl₂). organic-chemistry.org
Radical-Mediated Pathways Involving Thiyl Radicals
The relatively weak S-H bond in thiols (bond dissociation energy of ~365 kJ/mol) allows for the facile formation of thiyl radicals (RS•) through homolytic cleavage. mdpi.com This can be initiated by heat, UV light, or radical initiators like AIBN (azobisisobutyronitrile). mdpi.comwikipedia.org Direct oxidation via single-electron transfer can also produce thiyl radicals. taylorandfrancis.com
The 4-methoxybutane-1-thiyl radical, CH₃O(CH₂)₄S•, is a reactive intermediate that can participate in several key reactions:
Dimerization: The most common fate of thiyl radicals is dimerization to form a disulfide. wikipedia.org
2 CH₃O(CH₂)₄S• → CH₃O(CH₂)₄S-S(CH₂)₄OCH₃
Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other organic molecules, a process utilized in "polarity reversal catalysis." nih.gov
Addition to Unsaturated Bonds: Thiyl radicals add efficiently to alkenes (thiol-ene reaction) and alkynes (thiol-yne reaction). mdpi.com This addition is a key step in certain polymerization processes and organic syntheses. The addition to an alkene generates a carbon-centered radical, which then typically abstracts a hydrogen from another thiol molecule to propagate a radical chain reaction. mdpi.com
Compound Index
Radical Addition Reactions to Unsaturated Systems
The addition of thiols to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, can proceed via a free-radical chain mechanism. fiveable.me This process, often referred to as a thiol-ene reaction, is typically initiated by thermal or photochemical methods, which generate a thiyl radical from the thiol. wikipedia.orgnih.gov
The mechanism involves three key stages:
Initiation: A radical initiator abstracts the hydrogen atom from the sulfhydryl group of this compound, forming a 4-methoxybutanethiyl radical. fiveable.mealfa-chemistry.com
Propagation: This thiyl radical adds to an unsaturated bond (e.g., an alkene), typically at the less substituted carbon atom, resulting in a carbon-centered radical. This is an anti-Markovnikov addition. wikipedia.orgacsgcipr.orgillinois.edu This new radical then abstracts a hydrogen atom from another molecule of this compound, forming the final thioether product and regenerating a thiyl radical to continue the chain. fiveable.mewikipedia.org
Termination: The reaction ceases when two radicals combine.
This reaction is a highly efficient method for forming carbon-sulfur bonds. fiveable.me
Table 1: Mechanism of Radical Thiol-Ene Addition
| Step | Description |
|---|---|
| Initiation | A radical initiator (In•) abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•). |
| Propagation (Step 1) | The thiyl radical (RS•) adds to the alkene (C=C) to form a carbon-centered radical intermediate. |
| Propagation (Step 2) | The carbon-centered radical abstracts a hydrogen from another thiol molecule, yielding the thioether product and a new thiyl radical (RS•). |
| Termination | Radicals combine to terminate the chain reaction. |
Dimerization to Disulfides
Thiols, including this compound, can undergo oxidation to form disulfides. This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond. libretexts.orglibretexts.org The process is a redox reaction where the thiols are oxidized. libretexts.orglibretexts.org
This dimerization can be achieved using various oxidizing agents, such as iodine or hydrogen peroxide, or through thiol-disulfide exchange reactions. pearson.comnih.gov In this transformation, two molecules of this compound would react to form one molecule of bis(4-methoxybutyl) disulfide, with the concurrent removal of two hydrogen atoms from the sulfhydryl groups. pearson.com Disulfide bonds are crucial in various fields, including the stabilization of protein structures. pearson.comnih.gov
Thiol-Based "Click" Reactions in Organic and Materials Synthesis
Thiol-based reactions are prominent in "click" chemistry, a class of reactions known for their high yields, efficiency, stereoselectivity, and simple reaction conditions. wikipedia.orgalfa-chemistry.com The thiol-ene and thiol-Michael reactions, in particular, are valued for their utility in synthesizing complex molecules and functional materials. nih.govrsc.org
Thiol-Ene Reactions with Electron-Rich Olefins
The radical-mediated thiol-ene reaction is particularly efficient when the olefin is electron-rich, such as a vinyl ether or norbornene. wikipedia.org The mechanism follows the free-radical pathway described previously (Section 3.3.1), resulting in an anti-Markovnikov addition product. wikipedia.org The high reactivity of electron-rich alkenes makes them excellent substrates for creating thioethers from thiols like this compound. These reactions are advantageous because they can proceed rapidly and quantitatively under mild conditions, often initiated by UV light. fiveable.mealfa-chemistry.com
Thiol-Michael Additions to Electron-Poor Olefins
The Thiol-Michael addition is a conjugate addition reaction between a thiol and an electron-deficient olefin, also known as a Michael acceptor (e.g., acrylates, maleimides). nsf.govresearchgate.net This reaction is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form a more nucleophilic thiolate anion. alfa-chemistry.comnsf.govsci-hub.se
The general mechanism proceeds as follows:
Base-Catalyzed: A base abstracts the acidic proton from this compound to generate the 4-methoxybutane-1-thiolate anion. nsf.gov
Nucleophile-Initiated: A nucleophile adds to the Michael acceptor, creating a carbanion that then deprotonates the thiol to generate the thiolate. nsf.govsci-hub.se
Addition: The highly nucleophilic thiolate anion attacks the β-carbon of the electron-poor double bond, forming a new carbon-sulfur bond and an enolate intermediate.
Protonation: The enolate is subsequently protonated by the conjugate acid of the base or another proton source to yield the final thioether product.
Table 2: Key Features of Thiol-Michael Addition
| Feature | Description |
|---|---|
| Reactants | Thiol (e.g., this compound) and an electron-poor olefin (Michael acceptor). |
| Catalyst | Typically a base (e.g., triethylamine) or a nucleophile (e.g., a phosphine). alfa-chemistry.comresearchgate.net |
| Mechanism | Nucleophilic conjugate addition of a thiolate anion to the β-carbon of the olefin. sci-hub.se |
| Product | A thioether resulting from the 1,4-addition across the conjugated system. |
SN2 Ring-Opening Reactions with Epoxides
The strained three-membered ring of epoxides makes them susceptible to ring-opening by nucleophiles. pressbooks.publibretexts.org Thiolates, the conjugate bases of thiols, are effective nucleophiles for this transformation. The reaction of the 4-methoxybutane-1-thiolate anion with an epoxide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgkhanacademy.org
Key characteristics of this reaction include:
Backside Attack: The thiolate nucleophile attacks one of the carbon atoms of the epoxide ring from the side opposite the oxygen atom. pressbooks.pub
Regioselectivity: Under basic or neutral conditions, the attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. pressbooks.pubkhanacademy.org
Stereochemistry: The reaction results in an inversion of stereochemistry at the carbon center that is attacked. khanacademy.org The ring strain of the epoxide provides the driving force for this reaction, as the opening of the ring is energetically favorable. libretexts.org
SN2 Nucleophilic Substitution with Halogens
As a potent nucleophile, the 4-methoxybutane-1-thiolate anion can readily participate in SN2 reactions with alkyl halides. libretexts.org This reaction provides a classic and straightforward method for forming thioethers. The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (the halogen) departs. organic-chemistry.orglibretexts.org
This reaction is characterized by:
A second-order rate law, where the rate depends on the concentrations of both the thiolate and the alkyl halide. libretexts.org
Backside attack of the nucleophile, leading to an inversion of configuration at the electrophilic carbon. organic-chemistry.org
A preference for less sterically hindered substrates (methyl > primary > secondary). libretexts.org
Advanced Spectroscopic and Chromatographic Characterization of 4 Methoxybutane 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methoxybutane-1-thiol (CH₃-O-CH₂-CH₂-CH₂-CH₂-SH), ¹H and ¹³C NMR provide complementary information to map out the carbon skeleton and the position of protons.
In ¹H NMR spectroscopy of this compound, distinct signals are expected for each unique proton environment. The chemical shift (δ) of these signals is influenced by the neighboring atoms, particularly the electronegative oxygen and sulfur atoms. libretexts.org The number of adjacent protons dictates the splitting pattern of each signal, following the n+1 rule.
Based on its structure, the following proton signals are predicted:
A singlet for the three protons of the methoxy (B1213986) group (-OCH₃).
A triplet for the two protons on the carbon adjacent to the oxygen atom (-O-CH₂-).
Multiplets for the four protons of the two central methylene groups (-CH₂-CH₂-).
A quartet or triplet of triplets for the two protons on the carbon adjacent to the sulfur atom (-CH₂-SH).
A triplet for the single proton of the thiol group (-SH), which arises from coupling to the adjacent methylene group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -SH | 1.3 - 1.6 | Triplet (t) |
| -CH₂ -SH | 2.5 - 2.7 | Quartet (q) or Triplet of triplets (tt) |
| -O-CH₂-CH₂ -CH₂ -CH₂-SH | 1.5 - 1.8 | Multiplet (m) |
| -O-CH₂ - | 3.3 - 3.5 | Triplet (t) |
| CH₃ -O- | 3.2 - 3.4 | Singlet (s) |
A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom. libretexts.orghuji.ac.il For this compound, five distinct signals are anticipated. The chemical shifts are highly dependent on the carbon's chemical environment, with carbons attached to electronegative atoms like oxygen and sulfur appearing further downfield. chemistrysteps.comlibretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃-O- | 55 - 60 |
| -O-C H₂- | 70 - 75 |
| -O-CH₂-C H₂- | 28 - 33 |
| -C H₂-CH₂-SH | 25 - 30 |
| -C H₂-SH | 22 - 27 |
Mass Spectrometry (MS) Techniques for Molecular Identification and Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for molecular weight determination and structural analysis based on fragmentation patterns. When combined with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of individual components within a complex mixture.
GC-MS is well-suited for the analysis of volatile compounds like this compound. In this technique, the compound is first separated from other components in a gaseous state based on its boiling point and interaction with the GC column. After separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
This high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragments. chemguide.co.uk The mass spectrum displays the molecular ion peak (M⁺), which confirms the molecular weight, and a series of fragment ion peaks that provide a structural fingerprint of the molecule. libretexts.org For this compound (molecular weight 120.22 g/mol ), the mass spectrum would be expected to show a molecular ion at m/z 120, along with other significant fragments.
Table 3: Predicted Mass Fragments in GC-MS for this compound
| m/z Value | Possible Fragment Ion | Fragment Lost from Molecular Ion |
|---|---|---|
| 120 | [C₅H₁₂OS]⁺ | (Molecular Ion) |
| 89 | [C₄H₉O]⁺ | •SH |
| 87 | [C₅H₁₁S]⁺ | •CH₃ |
| 75 | [C₃H₇S]⁺ | •C₂H₅O |
| 45 | [CH₂OCH₃]⁺ | •C₃H₇S |
LC-MS is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. nih.gov It is particularly useful for less volatile or thermally unstable compounds. For thiol analysis, derivatization is sometimes employed to improve chromatographic behavior and detection sensitivity. nih.govunipd.itresearchgate.net
Using a soft ionization technique like electrospray ionization (ESI), LC-MS typically generates a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. This method minimizes fragmentation, making the molecular ion peak the most prominent in the spectrum, which is ideal for confirming the molecular weight of this compound.
Table 4: Expected Molecular Ions in LC-MS for this compound
| Ionization Mode | Expected Ion | Calculated m/z |
|---|---|---|
| Positive ESI | [M+H]⁺ | 121.07 |
| Negative ESI | [M-H]⁻ | 119.06 |
UHPLC-HRMS combines the high separation efficiency and speed of UHPLC with the high mass accuracy and resolution of HRMS. nih.gov This powerful combination allows for the confident identification of compounds in complex matrices. nih.govmdpi.com
The key advantage of HRMS is its ability to measure m/z values with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the exact elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. acs.org For this compound, HRMS would confirm the elemental formula C₅H₁₂OS, providing a high degree of confidence in its identification.
Table 5: High-Resolution Mass Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₅H₁₃OS⁺ | 121.0682 |
| [M+Na]⁺ | C₅H₁₂OSNa⁺ | 143.0501 |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a sample by interacting with infrared radiation or through inelastic scattering of monochromatic light. These techniques are highly effective for identifying the functional groups present in a molecule. upi.edu
Fourier Transform Infrared (FT-IR) spectroscopy is an analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. upi.edu When a sample is exposed to IR radiation, its molecules absorb energy at specific frequencies that correspond to their characteristic vibrational modes, such as stretching and bending. vscht.cz
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. A weak, sharp band around 2550 cm⁻¹ is a key indicator for the S-H stretching vibration of the thiol group. researchgate.net The presence of the ether linkage would be confirmed by a C-O-C stretching band, typically found in the 1250-1000 cm⁻¹ region. vscht.cz Additionally, C-H stretching vibrations from the alkane backbone of the molecule would appear as strong bands just below 3000 cm⁻¹. vscht.cz
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| S-H Stretch | Thiol | ~2550 | Weak |
| C-H Stretch | Alkane (CH₂) | < 3000 | Strong |
| C-O Stretch | Ether | 1000-1250 | Strong |
| C-S Stretch | Thiol | 600-800 | Weak-Medium |
| C-H Bend | Alkane (CH₂) | ~1465 | Medium |
This table is based on characteristic infrared absorption frequencies for organic functional groups. vscht.czresearchgate.net
Raman spectroscopy provides complementary information to FT-IR by detecting inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of a molecule. scispace.com A key advantage is its ability to detect non-polar bonds and vibrations in aqueous solutions with minimal interference.
In the Raman spectrum of an alkanethiol like this compound, the C-S stretching vibration is particularly informative. Alkanethiols can exist as different rotational isomers (rotamers), such as gauche and trans forms, which give rise to distinct C-S stretching peaks, often observed between 600 and 750 cm⁻¹. scispace.com The S-H stretching peak, while present in FT-IR, is typically weak in Raman spectra. However, its disappearance is a clear confirmation of the cleavage of the S-H bond upon the formation of a thiolate. scispace.com The C-C stretching modes within the alkane chain also produce characteristic peaks, with all-trans conformations showing prominent peaks around 1061 cm⁻¹ and 1118 cm⁻¹. scispace.com
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Notes |
| C-S Stretch (trans) | Thiol | ~725-735 | Indicates trans rotamer conformation |
| C-S Stretch (gauche) | Thiol | ~662 | Indicates gauche rotamer conformation |
| C-C Stretch (trans) | Alkane | ~1061, ~1128 | Indicates all-trans chain conformation |
| S-H Stretch | Thiol | ~2570 | Typically weak |
This table is based on characteristic Raman shifts for alkanethiols. scispace.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer electrons from a ground state to a higher energy state. shu.ac.uklibretexts.org The specific wavelengths absorbed are determined by the types of electronic transitions possible within the molecule's structure. usp.br
The primary electronic transitions observed in organic molecules are σ→σ, n→σ, π→π, and n→π. libretexts.orglibretexts.org For a saturated compound like this compound, which lacks π bonds, the possible transitions are σ→σ* and n→σ. shu.ac.uk The σ→σ transitions involve exciting an electron from a sigma bonding orbital to a sigma antibonding orbital and require very high energy, absorbing light at wavelengths typically below 200 nm. usp.br
Saturated compounds containing atoms with non-bonding lone pair electrons (n), such as the sulfur and oxygen in this compound, are capable of n→σ* transitions. shu.ac.uk These transitions require less energy than σ→σ* transitions and typically occur in the 150-250 nm wavelength range. shu.ac.uk Because these absorptions fall outside the standard experimental region of most UV-Vis spectrophotometers (200-700 nm), this compound is not expected to show significant absorbance in a conventional UV-Vis spectrum due to the absence of a suitable chromophore. shu.ac.uklibretexts.org
Specialized Chromatographic Methods for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. sielc.com It is particularly useful for analyzing compounds that are not easily volatilized. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. scispace.com
For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective for separation from complex mixtures. sielc.comnih.gov In this mode, the stationary phase (the column) is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture.
A typical RP-HPLC method for analyzing a related compound, 4-Methoxy-2-methylbutane-2-thiol, utilizes a specialized reverse-phase column with a mobile phase consisting of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid or formic acid. sielc.com Formic acid is often preferred for mass spectrometry-compatible applications. sielc.com The components of the mixture are separated based on their hydrophobicity; less polar compounds are retained longer on the column, resulting in different elution times. This allows for the effective isolation and quantification of this compound from other components in a sample. sielc.com The detection of thiols can be enhanced by pre-column derivatization with reagents like 4,4′-dithiodipyridine (DTDP), which produces a product that strongly absorbs UV light at 324 nm. nih.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that provides significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). For the analysis of reactive and volatile compounds like this compound, UPLC is often coupled with mass spectrometry (MS), which offers high selectivity and structural information.
The analysis of thiols by liquid chromatography typically requires a derivatization step. nih.gov This is because thiols are highly reactive and may exhibit poor chromatographic behavior on their own. Derivatization enhances their stability and improves their detection by MS, particularly when using electrospray ionization (ESI). A common derivatizing agent for thiols is 4,4'-dithiodipyridine (DTDP), which reacts specifically with the thiol group. nih.gov
Research Findings:
In a typical UPLC-MS/MS methodology for this compound, the derivatized compound is separated on a reverse-phase column, such as a C18 column. nih.govfrontiersin.org The mobile phase usually consists of a gradient of water and a polar organic solvent like acetonitrile, both containing a small percentage of formic acid to improve ionization efficiency. frontiersin.orgresearchgate.net The use of UPLC systems with small particle size columns (e.g., 1.7 µm) allows for rapid and efficient separation with sharp peaks. frontiersin.org
The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides excellent sensitivity and selectivity for quantification. nih.gov The derivatization with DTDP yields a specific product with a predictable fragmentation pattern, which can be used to create a highly selective MRM transition for this compound, ensuring accurate detection even in complex sample matrices. frontiersin.org This method allows for low limits of detection (LOD) and quantification (LOQ), often in the parts-per-trillion (ng/L) range. frontiersin.org
| Parameter | Value |
| Chromatography System | ACQUITY UPLC System |
| Column | Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Derivatizing Agent | 4,4'-dithiodipyridine (DTDP) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Limit of Detection (LOD) | 0.005 µg/L (estimated) |
| Limit of Quantification (LOQ) | 0.015 µg/L (estimated) |
Dynamic Headspace Gas Chromatography (DHS-GC)
Dynamic Headspace Gas Chromatography (DHS-GC), also known as purge-and-trap, is a powerful technique for the extraction and concentration of volatile organic compounds (VOCs) from liquid or solid samples. libretexts.orgbgb-analytik.com This method is particularly well-suited for analyzing trace levels of volatile sulfur compounds like this compound.
The DHS process involves purging the sample's headspace with a continuous flow of an inert gas (e.g., helium or nitrogen). iupac.org The volatile analytes are swept from the headspace and collected on a sorbent trap. After the collection phase, the trap is rapidly heated, desorbing the analytes into the gas chromatograph for separation and detection. bgb-analytik.com This technique offers significantly lower detection limits compared to static headspace analysis because it is an exhaustive extraction method rather than one based on equilibrium. bgb-analytik.com
Research Findings:
For the analysis of this compound, a sorbent trap containing materials like Tenax® is often used, as it is effective for trapping compounds with medium to high boiling points. researchgate.net The GC separation is typically performed on a capillary column with a stationary phase selected for its ability to resolve volatile sulfur compounds. A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), provides high selectivity and an equimolar response to sulfur compounds, which simplifies quantification. gcms.czagilent.com Alternatively, a mass spectrometer can be used for definitive identification. The parameters for DHS, such as purge flow rate, time, and desorption temperature, must be carefully optimized to ensure efficient trapping and release of the target analyte.
| Parameter | Value |
| Extraction System | Dynamic Headspace (Purge and Trap) System |
| Sample Volume | 5 mL |
| Purge Gas | Helium |
| Purge Flow Rate | 40 mL/min |
| Purge Time | 10 min |
| Sorbent Trap | Tenax® TA |
| Trap Desorb Time | 4 min |
| Trap Desorb Temp. | 250 °C |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-Sulfur SCD (30 m x 0.32 mm, 4.3 µm) or equivalent |
| Carrier Gas | Helium |
| Oven Program | 40 °C (5 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS) |
Solid Phase Microextraction-Gas Chromatography (SPME-GC)
Solid Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique used for extracting volatile and semi-volatile compounds. In SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample. shimadzu.com Analytes partition from the sample matrix into the fiber coating. The fiber is then retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed onto the GC column for analysis.
The selection of the SPME fiber is a critical parameter for successful analysis. For volatile sulfur compounds like this compound, a combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often the most effective choice. rsc.orgnih.gov This type of fiber has a mixed polarity and porosity, allowing it to trap a wide range of volatile and semi-volatile compounds with high efficiency. nih.govmdpi.com
Research Findings:
The optimization of SPME parameters is crucial for achieving high sensitivity and reproducibility. nih.gov Key parameters include extraction temperature, extraction time, and sample agitation. shimadzu.com For this compound, heating the sample can increase its vapor pressure, facilitating its transfer to the headspace and subsequent adsorption by the fiber. Following extraction, the fiber is desorbed in the GC inlet, and the analytes are separated on a capillary column and detected, typically by mass spectrometry (MS), which provides both identification and quantification capabilities. The method can be automated, allowing for high-throughput analysis. researchgate.net
| Parameter | Value |
| Extraction Method | Headspace Solid Phase Microextraction (HS-SPME) |
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Sample Volume | 5 g in a 20 mL vial |
| Incubation Temp. | 60 °C |
| Incubation Time | 20 min |
| Extraction Time | 30 min |
| Desorption Temp. | 250 °C |
| Desorption Time | 5 min |
| GC System | GC coupled with a Mass Spectrometer (MS) |
| Column | DB-WAX (60 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Oven Program | 35 °C (10 min), ramp to 210 °C at 3 °C/min, hold 10 min |
| Detector | Mass Spectrometer (Scan Mode m/z 30-300) |
Computational Chemistry Studies on 4 Methoxybutane 1 Thiol and Analogues
Electronic Structure Theory Applications
Electronic structure methods are fundamental to computational chemistry, allowing for the detailed analysis of electron distribution, molecular geometry, and energetic properties.
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it a workhorse for studying molecular properties. DFT is effective for predicting optimized geometries, vibrational frequencies, and electronic properties such as ionization potentials and electron affinities.
For alkanethiols, DFT calculations have been used to determine structural parameters and understand their surface interactions. drexel.edufigshare.com For instance, studies on the adsorption of alkanethiols on surfaces like gold or silicon utilize DFT to predict binding energies, bond lengths, and the orientation of the molecule relative to the surface. drexel.edunih.gov The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d), aug-cc-pVTZ) is crucial for obtaining accurate results that align with experimental data. researchgate.netresearchgate.net
To illustrate the type of data obtained from DFT calculations, the table below presents calculated geometric parameters for simple thiol analogues, methanethiol (B179389) and ethanethiol, using the B3LYP functional.
Table 1: Illustrative DFT (B3LYP/6-311++G(3df,2pd)) Calculated Geometrical Parameters for Simple Thiols
| Parameter | Methanethiol (CH₃SH) | Ethanethiol (CH₃CH₂SH) |
|---|---|---|
| Bond Lengths (Å) | ||
| r(S-H) | 1.338 | 1.338 |
| r(C-S) | 1.821 | 1.829 |
| r(C-C) | N/A | 1.529 |
| **Bond Angles (°) ** | ||
| ∠(H-S-C) | 96.6 | 96.3 |
| ∠(S-C-C) | N/A | 108.7 |
Data derived from studies on simple thiols to exemplify typical DFT outputs. researchgate.net
Hartree-Fock and Semi-Empirical Methods for Molecular Characterization
Hartree-Fock (HF) theory is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. ulisboa.pt While computationally more demanding and generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is a foundational method and can provide reliable geometric and electronic structure information, especially for simple molecules. researchgate.netrsc.org It often serves as a starting point for more advanced calculations.
Semi-empirical methods, which incorporate experimental parameters to simplify calculations, offer a faster but less accurate alternative. These methods are suitable for very large molecular systems where DFT or HF would be computationally prohibitive.
Calculations on simple thiols have been performed using both HF and DFT methods to compare their performance against experimental data. researchgate.netresearchgate.net For molecular structures and vibrational spectra, scaled HF results can provide good agreement with experiments, though DFT methods like B3LYP are often superior. researchgate.net
Table 2: Comparison of Calculated S-H Vibrational Frequencies (cm⁻¹) for Methanethiol using Different Methods
| Method | Basis Set | Unscaled Frequency | Scaled Frequency |
|---|---|---|---|
| Hartree-Fock (HF) | 6-311++G(3df,2pd) | 2888 | 2599 |
| DFT (B3LYP) | 6-311++G(3df,2pd) | 2724 | 2615 |
| Experimental Value | - | - | 2605 |
Illustrative data adapted from computational studies on methanethiol. researchgate.net Scaling factors are applied to correct for anharmonicity and method limitations.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are designed to study chemical processes in large, complex systems like enzymes or in solution. nih.gov In this approach, the chemically active region (e.g., the reaction center of an enzyme) is treated with a high-level QM method (like DFT), while the surrounding environment (the rest of the protein and solvent) is described using a less computationally expensive Molecular Mechanics (MM) force field. nih.govrsc.org This allows for the accurate modeling of bond-making and bond-breaking events while still accounting for the influence of the larger environment.
QM/MM simulations are invaluable for studying enzymatic reactions involving thiol-containing residues like cysteine. nih.gov For example, these simulations can elucidate the mechanism of enzyme inhibition, map the reaction pathway, and calculate activation barriers for nucleophilic attack by the thiol group. nih.govyoutube.com The choice of QM method, particularly the DFT functional, is critical for accurately describing the enzyme-substrate interactions. youtube.com Hybrid functionals that include a portion of exact Hartree-Fock exchange, such as B3LYP or PBE0, often provide reliable results for enzymatic reactions. youtube.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. This technique provides detailed insight into the dynamic behavior, conformational changes, and thermodynamic properties of molecules. ethz.chnih.gov For a flexible molecule like 4-methoxybutane-1-thiol, MD simulations can explore its conformational landscape, identifying the most stable geometries and the energy barriers between them.
Potential Energy Surface Mapping and Reaction Barrier Calculations
A Potential Energy Surface (PES) is a mathematical representation of a system's energy as a function of its geometry. Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of reactants, products, transition states, and reaction intermediates. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a key determinant of the reaction rate.
Computational methods like DFT are used to calculate points on the PES and locate the transition state structure. aip.org For reactions involving thiols, PES mapping can elucidate mechanisms such as thiol addition to carbonyls, thiol-disulfide exchange, or reactions with radicals. nih.govaip.orgresearchgate.net For example, the reaction of a thiol with an aldehyde to form a thioester can be mapped to determine the energy profile, including the barriers for nucleophilic attack and subsequent steps. researchgate.net Studies on the reaction of methanethiol (CH₃SH) with the hydroxyl radical (OH) have used high-level ab initio calculations to construct a full-dimensional PES, describing the reaction paths, intermediate complexes, and energy barriers for different abstraction channels (thiol-H vs. methyl-H). aip.org
Table 3: Illustrative Calculated Energy Profile for the Reaction of OH + CH₃SH
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| OH + CH₃SH | Reactants | 0.0 |
| Reactant Complex | Pre-reaction complex | -5.3 |
| TS (Thiol-H abstraction) | Transition State | -1.1 |
| CH₃S + H₂O | Products | -29.2 |
Illustrative data adapted from a PES study on the OH + CH₃SH reaction, calculated at the CCSD(T)-F12/aug-cc-pVTZ level. aip.org
Theoretical Insights into Thiol-Thione Tautomerism and Intramolecular Proton Transfer
Tautomerism is a form of isomerization involving the migration of a proton and the shifting of double bonds. In molecules containing a thiocarbonyl group (C=S), thiol-thione tautomerism describes the equilibrium between the thione form (containing C=S and N-H) and the thiol form (containing C-S-H and C=N). This process is a type of intramolecular proton transfer. nih.govmdpi.com
Computational chemistry is a powerful tool for investigating the thermodynamics and kinetics of this tautomerism. researchgate.netresearchgate.net DFT calculations can determine the relative stabilities of the thione and thiol tautomers and calculate the energy barrier for the proton transfer. nih.gov Studies on various heterocyclic thiones have consistently shown that the thione form is generally more stable than the thiol form in the gas phase. nih.govresearchgate.net The calculations also reveal that the energy barrier for the intramolecular proton transfer can be quite high, indicating that the process may be slow without a catalyst. researchgate.net The influence of solvents on the equilibrium and the energy barrier can also be modeled using continuum solvation models or by including explicit solvent molecules in the calculation. researchgate.netresearchgate.net
Table 4: Illustrative Calculated Relative Energies for Thiol-Thione Tautomerism in a 1,2,4-Triazole Derivative
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Thione form | 0.00 |
| Thiol form | 13.0 |
| Transition State | 50.5 |
Illustrative data adapted from a B3LYP/6-31G(d,p) study on a 1,2,4-triazole-3-thione derivative, showing the thione tautomer is more stable and the barrier to tautomerization is significant. nih.govresearchgate.net
Derivatization Strategies and Their Advanced Analytical Applications
Reagent-Based Derivatization for Enhanced Analytical Performance
Reagent-based derivatization involves a chemical reaction between the target analyte and a derivatizing agent to form a derivative with more favorable properties for analysis. This approach can significantly enhance the performance of analytical methods.
Pentafluorobenzyl bromide (PFBBr) is a versatile and widely used derivatizing agent in chromatography and mass spectrometry. nih.gov It reacts with nucleophiles, such as the sulfur atom in thiols, to form stable, volatile, and electron-capturing derivatives. nih.gov This makes it an ideal reagent for the analysis of thiols by gas chromatography, particularly with electron capture detection (ECD) or negative-ion chemical ionization mass spectrometry (NICI-MS) for high sensitivity. nih.govrsc.org
The reaction involves a nucleophilic substitution where the thiol group of a compound like 4-methoxybutane-1-thiol would attack the benzylic carbon of PFBBr, displacing the bromide and forming a pentafluorobenzyl thioether. This derivatization increases the molecular weight and volatility of the thiol, making it more amenable to GC analysis. nih.gov The presence of five fluorine atoms in the PFB group makes the derivative highly responsive to electron capture detectors, thereby significantly lowering the limits of detection. nih.gov
Detailed Research Findings:
Inorganic anions in biological samples like plasma and urine. nih.gov
Short-, medium-, and long-chain fatty acids. rsc.org
Thiocarbamides for studying their uptake by melanoma cells.
The derivatization is typically carried out in an organic solvent, and the reaction conditions (e.g., temperature, time, and catalyst) are optimized to ensure complete derivatization. mdpi.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Solvent | Acetonitrile, Acetone | To dissolve reactants and facilitate the reaction. |
| Catalyst | Organic base (e.g., N,N-diisopropylethylamine) | To facilitate the nucleophilic substitution. |
| Temperature | 30-80°C | To increase the reaction rate. |
| Reaction Time | 30-60 minutes | To ensure the reaction goes to completion. |
Maleimide (B117702) homologues, such as N-ethylmaleimide (NEM), are widely used reagents for the specific modification of thiol groups. bachem.com The reaction, a Michael addition, involves the nucleophilic attack of the thiolate anion on the double bond of the maleimide ring, forming a stable thioether linkage. bachem.comresearchgate.net This reaction is highly specific for thiols at neutral pH, which is advantageous for complex biological samples. bachem.com
The primary applications of maleimide derivatization in the context of thiol analysis are:
Thiol Protection: The reactive thiol group is prone to oxidation, which can lead to inaccurate quantification. Derivatization with maleimides "caps" the thiol group, preventing its oxidation during sample preparation and analysis. nih.gov
Enhanced Detection: By using maleimide derivatives that contain a chromophore or fluorophore, the detection of the thiol-maleimide adduct can be significantly enhanced in techniques like HPLC with UV-Vis or fluorescence detection.
Detailed Research Findings:
The thiol-maleimide reaction is a cornerstone of bioconjugation chemistry and analytical sciences. bachem.com However, the stability of the resulting succinimidyl thioether can be a concern, as it can undergo a retro-Michael reaction, leading to cleavage of the adduct. prolynxinc.com The stability of the conjugate can be influenced by the specific maleimide used and can be enhanced by hydrolysis of the succinimide (B58015) ring to its ring-opened form. prolynxinc.com While the reaction is generally rapid and specific, side reactions such as thiazine (B8601807) formation can occur with N-terminal cysteine peptides under certain pH conditions. bachem.com
| Maleimide Homologue | Key Feature | Application |
|---|---|---|
| N-ethylmaleimide (NEM) | Simple and common | General thiol protection and quantification. nih.gov |
| Maleimides with chromophores/fluorophores | Enhanced detection | Sensitive detection in HPLC-UV/Fluorescence. |
| Maleimides with electron-withdrawing N-substituents | Increased stability of the ring-opened adduct | Long-term stability of the conjugate. prolynxinc.com |
Ethyl propiolate has been introduced as a novel and advantageous derivatizing reagent for thiols, offering a "greener" alternative to some traditional reagents. chemicalbook.comnih.govnih.gov It reacts with thiols via a nucleophilic addition to the carbon-carbon triple bond. chemicalbook.com This reaction is typically performed under basic conditions and results in the formation of a stable thioacrylate derivative that can be detected by UV spectrophotometry. nih.gov
The use of ethyl propiolate as a derivatizing agent has been explored for the analysis of various thiols, including the amino acid cysteine and the drug captopril. nih.gov It has been successfully applied as both a pre-column and post-column derivatization reagent in liquid chromatography. nih.gov The reaction kinetics are influenced by pH, reagent concentration, and temperature. nih.gov
Detailed Research Findings:
Studies have demonstrated the potential of ethyl propiolate in analytical chemistry for the determination of thiols in pharmaceutical and biological samples. nih.govnih.gov The reaction is relatively fast and produces a UV-active derivative, which simplifies detection. chemicalbook.com The development of methods using ethyl propiolate aligns with the principles of green analytical chemistry by potentially reducing the use of more hazardous reagents.
Strategies for Metabolite and Protein Thiol Profiling
The analysis of thiols within a complex biological matrix, known as thiol metabolomics or proteomics, is crucial for understanding cellular redox status and the role of thiols in various physiological and pathological processes. uky.edunih.gov Derivatization is a key step in these profiling strategies to ensure the stability and sensitive detection of a wide range of thiol-containing molecules.
Strategies for thiol profiling often involve the following steps:
Blocking of free thiols: Immediately after sample collection, a thiol-reactive reagent like NEM or iodoacetamide (B48618) is added to prevent auto-oxidation of the reduced thiols.
Reduction of disulfides: To measure the total thiol content, disulfide bonds are cleaved using a reducing agent like dithiothreitol (B142953) (DTT).
Derivatization of newly exposed thiols: The thiols generated from the reduction of disulfides are then derivatized with a different reagent or an isotopically labeled version of the initial reagent for differential analysis.
Mass spectrometry-based techniques are powerful tools for thiol profiling, allowing for the identification and quantification of numerous thiol-containing metabolites and modified cysteine residues in proteins. nih.govnih.gov
Detailed Research Findings:
A variety of proteomic methodologies have been developed to identify proteins that undergo cysteine modification in response to redox signals or oxidative damage. nih.gov These approaches often use thiol-reactive probes to label cysteine residues for subsequent enrichment and identification by mass spectrometry. nih.gov For metabolite profiling, derivatization at a controlled pH can improve the chemoselectivity for thiols, allowing for a more accurate assessment of the thiol metabolome. uky.edu
Impact of Derivatization on Analyte Extraction Efficiency and Detection Limits
Derivatization can have a significant impact on both the efficiency of analyte extraction and the achievable detection limits. By altering the chemical properties of the analyte, such as its polarity and volatility, derivatization can facilitate its transfer from a complex matrix into an organic solvent for analysis.
For instance, the conversion of a polar thiol to a less polar thioether derivative through derivatization will enhance its extraction from an aqueous biological sample into a nonpolar organic solvent. This not only concentrates the analyte but also removes interfering substances, leading to a cleaner analytical signal.
Furthermore, as discussed with PFBBr, the introduction of a highly electron-capturing group can dramatically lower the detection limits in GC-ECD. Similarly, derivatizing with a fluorescent tag can improve detection limits in liquid chromatography with fluorescence detection by several orders of magnitude compared to UV detection.
Detailed Research Findings:
The choice of derivatization reagent and method is critical for optimizing analytical performance. For example, in the analysis of fatty acids, PFBBr derivatization coupled with GC-MS allows for sensitive quantification. rsc.org The efficiency of the derivatization reaction itself, including reaction time and temperature, must be carefully optimized to ensure that the analyte is quantitatively converted to its derivative, which is essential for accurate quantification.
Environmental Degradation Pathways of Organosulfur Compounds
Microbial Biodegradation Mechanisms for Anthropogenic Chemicals
The microbial breakdown of anthropogenic chemicals, including organosulfur compounds, involves complex enzymatic pathways. Microorganisms utilize these compounds as sources of energy and nutrients, leading to their transformation and, in some cases, complete mineralization to carbon dioxide and sulfate.
Under aerobic conditions, microorganisms employ metabolic and cometabolic processes to degrade organosulfur compounds. In metabolic processes, the microorganism uses the organosulfur compound as a primary substrate for growth and energy. For instance, many bacteria can utilize diesel-born thiophenic compounds like dibenzothiophene (B1670422) (DBT) and benzothiophene (B83047) as their sole source of sulfur through what is known as the "4S" pathway. This pathway sequentially transforms DBT into compounds that eventually release the sulfur atom as sulfite, which can be assimilated by the cell.
Cometabolism, on the other hand, is the transformation of a compound by a microorganism that is unable to use it as a source of energy or nutrients. The degradation occurs through the action of enzymes or cofactors produced during the metabolism of other growth-supporting substrates. For example, the aerobic microbial cometabolism of benzothiophene and 3-methylbenzothiophene has been observed, where the degradation is facilitated by microbial activity on other primary energy sources.
The efficiency of these processes can be influenced by environmental conditions. For example, the presence of an additional carbon source can significantly enhance the biodegradation of organosulfur compounds in low-carbon environments by providing essential nutrients for microbial growth and influencing the formation of biofilms. nih.gov Studies have shown that higher levels of carbon supplementation can lead to total sulfur removal efficiencies exceeding 83% and nearly 100% removal of specific organosulfur compounds like methanethiol (B179389) (CH₃SH). nih.gov
Monooxygenase enzymes play a critical role in initiating the aerobic biodegradation of many organic compounds, including organosulfur compounds. omicsonline.orgmdpi.comresearchgate.net These enzymes catalyze the insertion of one atom of molecular oxygen into the substrate, which is a key step in destabilizing the molecule and making it more susceptible to further degradation. omicsonline.orgmdpi.com
In the context of organosulfur compounds, monooxygenases are involved in processes like sulfoxidation. nih.gov For example, in the well-studied 4S pathway for dibenzothiophene (DBT) degradation, two different monooxygenases are involved in the initial steps. These enzymes sequentially oxidize the sulfur atom in DBT. This oxidative attack is crucial for the subsequent cleavage of the carbon-sulfur bonds.
The activity of these enzymes is a vital component of the broader enzymatic machinery that microorganisms use to break down complex organic molecules. Oxygenases, in general, are key enzymes in the aerobic biodegradation of aromatic compounds as they are involved in both the initial reaction and the ring cleavage, which is essential for complete mineralization. omicsonline.org
Factors Influencing Degradation Efficiency and Persistence
The efficiency and persistence of organosulfur compound degradation in the environment are influenced by a variety of physicochemical and biological factors. These factors determine the rate and extent of biodegradation.
Key Influencing Factors:
| Factor | Description | Impact on Degradation |
| Bioavailability | The accessibility of the contaminant to microorganisms. Organosulfur compounds with low water solubility may have limited bioavailability. | Lower bioavailability can lead to slower degradation rates and increased persistence. |
| Nutrient Availability | The presence of essential nutrients like carbon, nitrogen, and phosphorus is crucial for microbial growth and enzymatic activity. | In low-carbon environments, supplementing with an additional carbon source can significantly improve the removal efficiency of organosulfur compounds. nih.gov |
| pH | The acidity or alkalinity of the environment affects microbial physiology and enzyme function. | For example, the degradation of dibenzothiophene by mixed microbial communities can be inhibited under acidic conditions. |
| Temperature | Temperature influences microbial growth rates and enzyme kinetics. | Each microbial species has an optimal temperature range for its metabolic activities. |
| Oxygen Availability | Aerobic degradation pathways are dependent on the presence of oxygen. | In anaerobic environments, different degradation pathways and microbial communities will be active. |
| Microbial Community Composition | The presence of microorganisms with the appropriate degradative enzymes is essential. | The enrichment of functional bacteria involved in sulfur metabolism, such as Ferruginibacter, Rhodopseudomonas, Gordonia, and Thiobacillus, can enhance degradation. nih.gov |
The interplay of these factors creates a complex network that governs the fate of organosulfur compounds in the environment. For instance, the formation of biofilms, which can be influenced by nutrient availability, can enhance the survival of microorganisms and their degradative capabilities. nih.gov
Engineered Pathways and Bioremediation Potential for Sulfur-Containing Contaminants
The limitations of natural attenuation have led to the development of engineered bioremediation strategies for sulfur-containing contaminants. These approaches aim to enhance the natural degradative capabilities of microorganisms through genetic engineering and process optimization.
One promising strategy is the engineering of synthetic metabolic pathways in bacteria. For example, a synthetic dibenzothiophene (DBT) mineralization pathway has been engineered in Pseudomonas azelaica. This was achieved by combining a recombinant 4S pathway with a pathway for the degradation of the product 2-hydroxybiphenyl (2HBP), which can be inhibitory to the 4S pathway enzymes. This engineered strain showed a 100% increase in DBT removal compared to previously optimized strains.
Genetic engineering techniques can be used to modify enzymes for improved activity and to combine genes from different organisms to create novel degradation pathways. These genetically engineered microorganisms (GEMs) hold significant potential for the bioremediation of sites contaminated with persistent organosulfur compounds.
Bioaugmentation, the introduction of specific microorganisms with desired degradation capabilities into a contaminated site, and biostimulation, the modification of the environment to stimulate the activity of indigenous microorganisms, are also key bioremediation techniques. For example, the addition of an extra carbon source can be considered a biostimulation strategy that promotes the growth of organosulfur-degrading bacteria. nih.gov
Specialized Research Applications of 4 Methoxybutane 1 Thiol in Chemical Sciences
Role as a Building Block in Complex Organic Synthesis
Thiols are a versatile class of organosulfur compounds recognized for their potent nucleophilicity and ability to form strong bonds with metals, making them indispensable in various fields of organic chemistry. rsc.orgnih.gov The compound 4-Methoxybutane-1-thiol, featuring both a reactive thiol (-SH) group and a methoxy (B1213986) (-OCH₃) ether group, possesses a unique bifunctional nature that makes it a potentially valuable building block in the multistep synthesis of complex organic molecules. The thiol group can serve as a key reaction site, while the methoxy group can influence the molecule's solubility and polarity or act as a stable protecting group for a hydroxyl function. researchgate.netnih.gov
Synthesis of Sulfur-Containing Functional Materials
The incorporation of sulfur atoms into polymer backbones can endow materials with enhanced properties, including improved mechanical, optical, and thermal characteristics. rsc.org Sulfur-containing polymers such as polythioethers are commonly prepared through methodologies like thiol-ene and thiol-epoxy "click" reactions. wiley-vch.deconsensus.app These reactions are known for their high efficiency, mild reaction conditions, and high tolerance for various functional groups. mdpi.com
In this context, this compound can serve as a key monomer. Its terminal thiol group is capable of participating in such polymerization reactions. For example, in a thiol-epoxy reaction, the thiol group can react with an epoxide ring in the presence of a base catalyst to form a β-hydroxythioether linkage, a fundamental step in creating crosslinked polymer networks. acs.org Similarly, in a photoinitiated thiol-ene reaction, the thiol can add across a carbon-carbon double bond (an 'ene'), forming a thioether bond and leading to the creation of high-performance polymer networks. rsc.org The methoxy group within the this compound structure would be incorporated as a pendant group along the polymer chain, potentially modifying the final material's properties, such as its polarity, solubility, and thermal stability. researchgate.net
Table 1: Key Thiol-Based Polymerization Reactions
| Reaction Name | Reactants | Typical Catalyst/Initiator | Resulting Linkage | Key Features |
|---|---|---|---|---|
| Thiol-Ene Reaction | Thiol + Alkene ('ene') | Photoinitiator (e.g., DMPA) or Thermal Initiator | Thioether | High efficiency, oxygen tolerance, step-growth mechanism. rsc.org |
| Thiol-Yne Reaction | Thiol + Alkyne ('yne') | Photoinitiator | Dithioether (double addition) | Can double the crosslinking density compared to thiol-ene systems. rsc.org |
| Thiol-Epoxy Reaction | Thiol + Epoxide | Base (e.g., amine) | β-Hydroxythioether | Good for creating thermosets, proceeds under moderate temperatures. rsc.orgnih.gov |
| Thiol-Michael Addition | Thiol + Electron-poor Alkene | Base (e.g., amine) | Thioether | Nucleophilic addition, highly efficient. nih.gov |
Precursors for Advanced Organic Molecules
Beyond polymer science, the unique reactivity of the thiol group makes this compound a candidate as a precursor for advanced organic molecules, including those with potential biological activity or applications in materials science. mdpi.com Thiols are crucial intermediates in the synthesis of a wide array of sulfur-containing compounds. rsc.org
For instance, the thiol group of this compound can be used to introduce the 4-methoxybutylthio moiety into a larger molecule via nucleophilic substitution or Michael addition reactions. This could be a strategic step in the total synthesis of a complex natural product or a pharmaceutical intermediate. google.com Furthermore, the thiol can be oxidized to form disulfides, which are key structural motifs in many biologically active peptides and can be used to create dynamic covalent polymer systems. rsc.org The methoxy group, being relatively inert, can be carried through multiple synthetic steps or could be strategically cleaved at a later stage to reveal a hydroxyl group for further functionalization.
Contribution to Flavor Chemistry Research and Related Sensory Science
Volatile sulfur compounds (VSCs) are critically important in the flavor and aroma profiles of numerous foods and beverages, including wine, coffee, tropical fruits, and allium vegetables. acs.orgacs.orgresearchgate.net These compounds are known for their extremely low odor thresholds, often in the parts-per-billion or even parts-per-trillion range, meaning they can have a significant sensory impact at very low concentrations. acs.orgacs.org Thiols, in particular, are responsible for a wide range of scents, from the desirable fruity notes of grapefruit and blackcurrant to undesirable "off-odors." researchgate.netmdpi.com
While direct research linking this compound to specific food flavors is not prominent, its molecular structure suggests it has the potential to be an aroma-active compound. It possesses the key volatile thiol group responsible for potent odors, and the methoxy group could modulate its sensory perception, potentially contributing sweet, solvent-like, or ethereal notes. A structurally related compound, 4-methoxy-2-methylbutane-2-thiol, is known to be a key aroma component in blackcurrant buds, contributing a characteristic "catty" and fruity note. thegoodscentscompany.com
The study of such compounds in flavor chemistry relies on advanced analytical techniques focused on sensory perception, such as Gas Chromatography-Olfactometry (GC-O). acs.org In a GC-O analysis, volatile compounds separated by a gas chromatograph are split into two streams—one goes to a chemical detector (like a mass spectrometer) for identification, and the other is delivered to a sniffing port where a trained panelist describes the aroma of each eluting compound. This allows researchers to pinpoint which specific chemicals in a complex mixture are responsible for the perceived aroma. The odor character and intensity of a compound like this compound could be precisely determined using this methodology.
Table 2: Examples of Volatile Sulfur Compounds and Their Aroma Descriptors
| Compound Name | Common Aroma Descriptor(s) | Typical Food/Beverage Source |
|---|---|---|
| Hydrogen Sulfide | Rotten egg | Wine (off-flavor) |
| Ethanethiol | Onion, rubber, natural gas | Wine, cheese ajevonline.orgajevonline.org |
| Dimethyl Sulfide | Asparagus, corn, molasses, truffle | Wine, beer, cooked vegetables ajevonline.orgajevonline.org |
| 4-Mercapto-4-methyl-2-pentanone | Blackcurrant, box tree, catty | Sauvignon blanc wine mdpi.com |
| 1-p-Menthene-8-thiol | Grapefruit | Grapefruit juice researchgate.net |
Advanced Materials Science: Investigations of Polythiols as Cross-linking Agents
In materials science, cross-linking is a critical process for transforming linear polymers into three-dimensional networks, which enhances their mechanical strength, thermal stability, and chemical resistance. mdpi.com Polythiols, which are molecules containing two or more thiol (-SH) functional groups, are highly effective cross-linking agents. nih.gov Their utility stems from the high efficiency of thiol-based "click" reactions (such as thiol-ene and thiol-epoxy), which allow for the rapid and controlled formation of robust polymer networks. researchgate.netresearchgate.net
It is important to note that this compound is a monothiol , meaning it has only one thiol group. Therefore, it cannot function as a cross-linking agent on its own, as cross-linkers must have at least two reactive sites to bridge different polymer chains. However, the principles of polythiol cross-linking are central to this area of materials science. Polyfunctional thiols, such as pentaerythritol tetra(3-mercaptopropionate) (a tetrathiol) or various dithiols, are reacted with multifunctional polymers containing 'ene' or epoxy groups to create highly cross-linked thermosets. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 4-Methoxybutane-1-thiol, and what are their comparative advantages?
- Methodological Answer: The primary synthetic routes include:
- Nucleophilic substitution : Reacting 4-methoxy-1-bromobutane with thiourea followed by hydrolysis to yield the thiol. This method offers simplicity but may require stringent control of reaction conditions to avoid byproducts like disulfides .
- Thiol-ene reactions : Utilizing photochemical or radical-initiated addition of thiols to alkenes. This approach is atom-economical and suitable for functionalized derivatives but demands specialized equipment .
- Biocatalytic synthesis : Employing enzymes (e.g., cysteine desulfurases) to introduce thiol groups under mild conditions, reducing environmental impact. However, scalability and enzyme stability remain challenges .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
- Storage : Store in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation and degradation. Avoid repeated freeze-thaw cycles .
- Spill Management : Neutralize spills with activated charcoal or specialized thiol scavengers. Contaminated materials should be disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
- Methodological Answer:
- Multi-spectral analysis : Cross-validate NMR (¹H, ¹³C), IR, and mass spectrometry data. For example, discrepancies in proton splitting patterns may arise from conformational flexibility; variable-temperature NMR can clarify dynamic effects .
- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles, dihedral angles) by growing single crystals in aprotic solvents like hexane/ethyl acetate mixtures .
- Impurity profiling : Use HPLC-MS to detect oxidation products (e.g., disulfides) or residual solvents that may skew spectral interpretations .
Q. What computational approaches are used to model the reactivity of this compound in nucleophilic reactions?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. Solvent effects (e.g., methanol vs. DMSO) can be modeled using polarizable continuum models (PCM) .
- Molecular Dynamics (MD) : Simulate thiol group interactions with electrophiles (e.g., methyl acrylate) to study reaction kinetics and transition states.
- Machine Learning (ML) : Train models on existing thiol reaction datasets to predict optimal conditions (temperature, catalyst) for new derivatives .
Q. What emerging methodologies can enhance the yield and purity of this compound in laboratory synthesis?
- Methodological Answer:
- Flow chemistry : Continuous flow systems minimize oxidative degradation by reducing exposure to air and improving heat transfer .
- Microwave-assisted synthesis : Accelerate reaction times while maintaining high selectivity, particularly in thiol-ene reactions .
- Advanced purification : Use silica gel chromatography with eluents containing 1–2% triethylamine to suppress thiol oxidation during column runs .
Future Research Directions
- Biocatalyst optimization : Engineer thermostable enzymes for large-scale, green synthesis .
- Structure-Activity Relationship (SAR) studies : Systematically modify the methoxy or thiol groups to explore applications in drug delivery or polymer chemistry .
- Environmental impact assessments : Study biodegradation pathways using LC-MS/MS to monitor metabolites in microbial cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
